molecular formula C18H14F2N2O2 B2620379 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-67-8

3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2620379
CAS No.: 898410-67-8
M. Wt: 328.319
InChI Key: XVRSEEVVVDQOFT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule featuring a complex fused tetracyclic structure and a benzamide group. This compound is of significant interest in early-stage drug discovery and chemical biology, particularly for researchers investigating novel modulators of protein kinases and other biological targets. The molecular architecture of this compound combines a pyrrolo[3,2,1-ij]quinolin-2-one scaffold, a privileged structure found in compounds with diverse pharmacological activities, with a 3,4-difluorobenzamide group. The presence of fluorine atoms is a common strategy in medicinal chemistry to influence a molecule's potency, metabolic stability, and membrane permeability . Benzamide derivatives are a well-explored class in pharmaceutical research, frequently serving as key scaffolds in the development of potential therapeutic agents for various conditions, including oncology . Similarly, nitrogen-containing heterocycles like the pyrroloquinoline core are prevalent in FDA-approved medicines and are actively investigated for their biological properties . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-4-3-11(8-15(14)20)18(24)21-13-6-10-2-1-5-22-16(23)9-12(7-13)17(10)22/h3-4,6-8H,1-2,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRSEEVVVDQOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)F)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step reactions. Typically, a synthesis route starts with the preparation of the quinoline core, followed by specific fluorination at the 3 and 4 positions. The benzamide moiety is introduced via amide bond formation under controlled conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

On an industrial scale, the synthesis might employ optimized reaction conditions with scalable procedures. This often includes efficient catalytic systems, continuous flow reactors, and the use of robust reagents that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound may undergo nucleophilic or electrophilic substitution reactions due to the presence of aromatic rings.

  • Reductive and Oxidative Reactions: : The quinoline moiety can be subjected to various redox reactions, modifying its oxidation state.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium hydride or lithium aluminum hydride are used under inert atmospheres.

  • Oxidative Reactions: : Strong oxidizers like potassium permanganate or mild reagents like PCC.

Major Products

  • Reductive Transformations: : Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

  • Substitution Products: : Introduction of various substituents can lead to structurally diversified analogs with potential bioactivity.

Scientific Research Applications

This compound is explored for various applications:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a pharmacophore in drug discovery.

  • Medicine: : Studied for its possible therapeutic effects, including anticancer and antimicrobial activities.

  • Industry: : Potential use in developing advanced materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : It might act as an inhibitor for certain enzymes, affecting biological pathways.

  • Receptor Binding: : Possible binding to specific receptors, modulating biological responses.

Comparison with Similar Compounds

Key Compounds :

4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide Substituents: Bromine at the benzamide para position. Impact: Bromine’s bulky and polarizable nature may alter binding affinity compared to fluorine. Synthesis: Likely via bromobenzoic acid coupling .

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide Substituents: Butyramide group instead of benzamide; methyl at position 1.

3-(4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-carbonyl)-benzonitrile (12b) Substituents: Cyano group at the benzamide meta position. Impact: Strong electron-withdrawing effect, possibly enhancing interactions with enzymatic active sites .

5-Fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(quinolin-8-yl)benzamide Substituents: Triazolopyridine and trifluoropropoxy groups.

Target Compound :

  • 3,4-difluoro-N-(2-oxo-pyrroloquinolin-8-yl)benzamide Substituents: 3,4-difluoro on benzamide. Impact: Fluorine atoms improve metabolic stability and electronegativity, favoring hydrogen bonding and π-stacking interactions.

Functional Implications

  • Biological Activity : Analogs like 12b and 28a-c (from ) are explored as enzyme inhibitors, suggesting the target compound may share similar applications .
  • Solubility : Fluorine improves aqueous solubility relative to bromine or alkyl chains, as seen in compound 1a vs. 1b .

Biological Activity

The compound 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a novel derivative belonging to the class of pyrroloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anticoagulation therapy. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound is characterized by:

  • A difluorobenzamide moiety.
  • A tetrahydropyrroloquinoline structure that contributes to its biological properties.

Research indicates that compounds similar to 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide act primarily through the inhibition of specific enzymes involved in critical biochemical pathways. Notably:

  • Factor Xa and Factor XIa Inhibition : Studies have shown that derivatives of pyrrolo[3,2,1-ij]quinolin can inhibit these coagulation factors effectively. The best inhibitors demonstrated IC50 values as low as 3.68 µM for Factor Xa and 2 µM for Factor XIa .

Anticoagulant Activity

The anticoagulant properties of the compound were evaluated using amidolytic assays. Results indicated significant inhibition of both Factor Xa and Factor XIa. The SAR studies revealed that modifications at positions C6, C8, and C9 of the pyrroloquinoline scaffold could enhance potency .

Case Studies

  • In Vitro Studies : A series of synthesized derivatives were tested against cancer cell lines to evaluate their cytotoxicity. The results indicated that certain derivatives exhibited moderate to high potency in inhibiting cell proliferation .
  • Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins. These studies suggested that the compound could effectively bind to active sites of coagulation factors due to its structural features .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of fluorine substituents enhances biological activity by increasing lipophilicity and altering electronic properties.
  • Modifications on the pyrroloquinoline ring significantly affect binding interactions with target proteins.
Compound VariantIC50 (µM)Target Protein
Base Compound5.00Factor Xa
Variant A3.68Factor Xa
Variant B2.00Factor XIa

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